molecular formula C19H15N7O B2686739 N-[3,5-di(2-pyridinyl)-4H-1,2,4-triazol-4-yl]-N'-phenylurea CAS No. 320418-24-4

N-[3,5-di(2-pyridinyl)-4H-1,2,4-triazol-4-yl]-N'-phenylurea

Cat. No. B2686739
CAS RN: 320418-24-4
M. Wt: 357.377
InChI Key: NSDQBEDZILJSQW-UHFFFAOYSA-N
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Description

“N-[3,5-di(2-pyridinyl)-4H-1,2,4-triazol-4-yl]-N’-phenylurea” is a complex organic compound. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with two pyridine rings and a phenylurea group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings. The 1,2,4-triazole ring and the pyridine rings are both aromatic and planar, which could lead to interesting stacking interactions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich aromatic rings and the presence of the urea linkage. The nitrogen atoms in the triazole and pyridine rings could potentially act as nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. It’s likely to be a solid at room temperature, and its solubility would depend on the exact substituents present .

Scientific Research Applications

Synthesis and Structural Characterization

  • The synthesis of biologically significant 1,2,4-triazolo[1,5-a]pyridines through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation demonstrates a novel strategy for constructing a 1,2,4-triazolo[1,5-a]pyridine skeleton via direct metal-free oxidative N-N bond formation. This method features short reaction times and high yields, highlighting its efficiency and potential for generating structurally related compounds (Zheng et al., 2014).
  • Molecular evolution of host materials for phosphorescent organic light-emitting diodes (PhOLEDs) involves linking pyridine and 1,2,4-triazole as an electron-deficient group to create "dual n-type unit" bipolar host materials. This study demonstrates the potential of N-[3,5-di(2-pyridinyl)-4H-1,2,4-triazol-4-yl]-N'-phenylurea derivatives in the optimization of PhOLEDs, showing how the adjustment of n/p ratio can influence the electron injection and overall device performance (Liu et al., 2018).

Corrosion Inhibition

  • Schiff’s bases of pyridyl substituted triazoles have been investigated as corrosion inhibitors for mild steel in hydrochloric acid solution. The study indicates that these compounds can significantly inhibit corrosion, with one exhibiting up to 96.6% efficiency. This demonstrates the potential of this compound derivatives in the field of corrosion science (Ansari et al., 2014).

Antimicrobial Activities

  • Synthesis and evaluation of 1,2,4-triazole derivatives, including Schiff bases and Mannich bases derived from this compound, have shown promising antimicrobial activities. This highlights the compound's relevance in developing new antimicrobial agents (Bayrak et al., 2009).

Material Science and Polymer Research

  • Novel polyurea derivatives based on diarylidenecycloalkanone moieties have been synthesized and characterized for their corrosion inhibition behavior. These derivatives showcase the utility of this compound in the development of materials with specific functional properties, such as corrosion resistance (Aly & Hussein, 2010).

properties

IUPAC Name

1-(3,5-dipyridin-2-yl-1,2,4-triazol-4-yl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N7O/c27-19(22-14-8-2-1-3-9-14)25-26-17(15-10-4-6-12-20-15)23-24-18(26)16-11-5-7-13-21-16/h1-13H,(H2,22,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDQBEDZILJSQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NN2C(=NN=C2C3=CC=CC=N3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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